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molecular formula C7H11N3 B8379300 (S)-1-(2-methylpyrimidin-5-yl)ethanamine

(S)-1-(2-methylpyrimidin-5-yl)ethanamine

Cat. No. B8379300
M. Wt: 137.18 g/mol
InChI Key: SIJDBWQOOLPSIM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653091B2

Procedure details

A mixture of 5-(1-azidoethyl)-2-methylpyrimidine (2.20 g, 12.8 mmol), ethyl acetate (170 mL), and 10% palladium on carbon (1.32 g) was stirred under hydrogen (1 atm) overnight. The mixture was filtered and concentrated. The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N) to afford a colorless oil. 1H NMR (300 MHz, CD3OD): 8.71 (s, 2H), 4.12 (q, 1H, J=6.6 Hz), 2.67 (s, 3H), 1.44 (d, J=6.6 Hz, 3H).
Name
5-(1-azidoethyl)-2-methylpyrimidine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[N:10][CH:11]=1)[CH3:5])=[N+]=[N-]>[Pd].C(OCC)(=O)C>[CH3:12][C:9]1[N:10]=[CH:11][C:6]([CH:4]([NH2:1])[CH3:5])=[CH:7][N:8]=1

Inputs

Step One
Name
5-(1-azidoethyl)-2-methylpyrimidine
Quantity
2.2 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C=1C=NC(=NC1)C
Name
Quantity
1.32 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen (1 atm) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N)
CUSTOM
Type
CUSTOM
Details
to afford a colorless oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=NC=C(C=N1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653091B2

Procedure details

A mixture of 5-(1-azidoethyl)-2-methylpyrimidine (2.20 g, 12.8 mmol), ethyl acetate (170 mL), and 10% palladium on carbon (1.32 g) was stirred under hydrogen (1 atm) overnight. The mixture was filtered and concentrated. The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N) to afford a colorless oil. 1H NMR (300 MHz, CD3OD): 8.71 (s, 2H), 4.12 (q, 1H, J=6.6 Hz), 2.67 (s, 3H), 1.44 (d, J=6.6 Hz, 3H).
Name
5-(1-azidoethyl)-2-methylpyrimidine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[N:10][CH:11]=1)[CH3:5])=[N+]=[N-]>[Pd].C(OCC)(=O)C>[CH3:12][C:9]1[N:10]=[CH:11][C:6]([CH:4]([NH2:1])[CH3:5])=[CH:7][N:8]=1

Inputs

Step One
Name
5-(1-azidoethyl)-2-methylpyrimidine
Quantity
2.2 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C=1C=NC(=NC1)C
Name
Quantity
1.32 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen (1 atm) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N)
CUSTOM
Type
CUSTOM
Details
to afford a colorless oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=NC=C(C=N1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653091B2

Procedure details

A mixture of 5-(1-azidoethyl)-2-methylpyrimidine (2.20 g, 12.8 mmol), ethyl acetate (170 mL), and 10% palladium on carbon (1.32 g) was stirred under hydrogen (1 atm) overnight. The mixture was filtered and concentrated. The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N) to afford a colorless oil. 1H NMR (300 MHz, CD3OD): 8.71 (s, 2H), 4.12 (q, 1H, J=6.6 Hz), 2.67 (s, 3H), 1.44 (d, J=6.6 Hz, 3H).
Name
5-(1-azidoethyl)-2-methylpyrimidine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[N:10][CH:11]=1)[CH3:5])=[N+]=[N-]>[Pd].C(OCC)(=O)C>[CH3:12][C:9]1[N:10]=[CH:11][C:6]([CH:4]([NH2:1])[CH3:5])=[CH:7][N:8]=1

Inputs

Step One
Name
5-(1-azidoethyl)-2-methylpyrimidine
Quantity
2.2 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C=1C=NC(=NC1)C
Name
Quantity
1.32 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen (1 atm) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N)
CUSTOM
Type
CUSTOM
Details
to afford a colorless oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=NC=C(C=N1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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